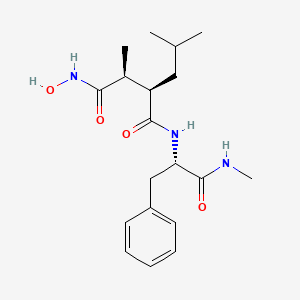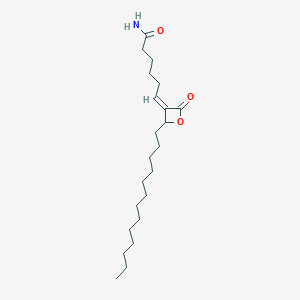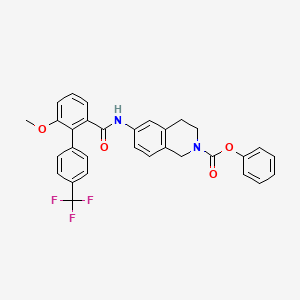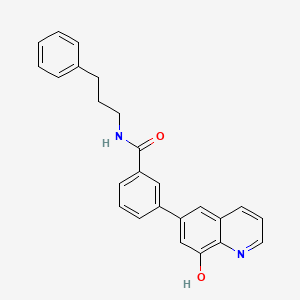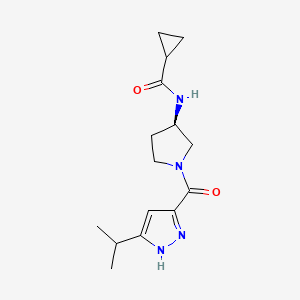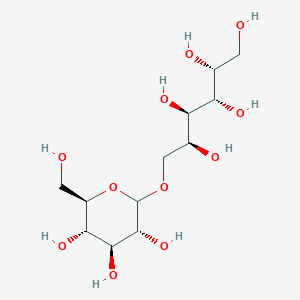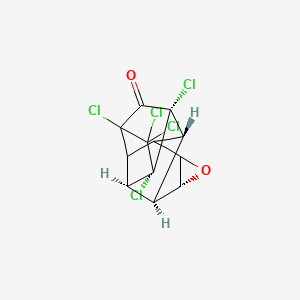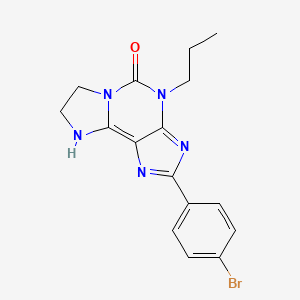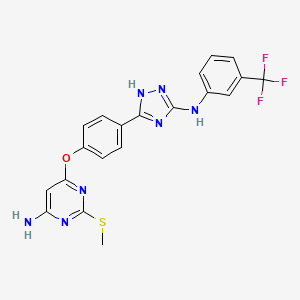![molecular formula C28H28N4O2 B608394 Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Overview
Description
KT172 is a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), with an inhibitory concentration (IC50) value of 11 nanomolar. This compound is primarily used in scientific research to study metabolic and inflammatory processes due to its ability to disrupt lipid networks involved in macrophage inflammatory responses .
Mechanism of Action
Target of Action
KT172, also known as Methanone, [4-(2’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]- or (2-Benzylpiperidin-1-yl)(4-(2’-methoxy-[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone, is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ . It has an IC50 value of 11 nM for DAGLβ .
Mode of Action
KT172 inhibits DAGL-mediated hydrolysis of 1-stearoyl-2-arachidonoylglycerol . It blocks probe-labeling of DAGLβ and ABHD6 activities . In the human prostate cancer cell line PC3, KT172 blocks DAGLβ activity in situ with high selectivity .
Biochemical Pathways
The inhibition of DAGLβ by KT172 perturbs a lipid network involved in macrophage inflammatory responses . It decreases the production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid and eicosanoids .
Pharmacokinetics
It’s solubility in dmso and dmf is mentioned , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of KT172’s action include the reduction of DAGLβ activity and its inhibition . This leads to a decrease in the production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid and eicosanoids .
Biochemical Analysis
Biochemical Properties
KT172 interacts with DAGLβ, a key enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . It inhibits DAGLβ activity with an IC50 value of 11 nM . In vitro studies have shown that KT172 blocks the activity of DAGLβ and ABHD6, another enzyme involved in lipid metabolism .
Cellular Effects
KT172 has been shown to block DAGLβ activity in the human prostate cancer cell line PC3 with high selectivity . This inhibition of DAGLβ activity can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of KT172 involves its binding to DAGLβ, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in the levels of 2-AG, a key endocannabinoid involved in various physiological processes .
Temporal Effects in Laboratory Settings
It is known that KT172 can block DAGLβ activity within 4 hours of exposure .
Metabolic Pathways
KT172 is involved in the metabolic pathway of 2-AG, an endocannabinoid synthesized by DAGLβ . By inhibiting DAGLβ, KT172 can potentially affect the levels of 2-AG and other related metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT172 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the incorporation of a biphenyl moiety. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction.
Incorporation of the biphenyl moiety: This involves the coupling of a biphenyl derivative with the triazole intermediate.
Final assembly: The final product is obtained by coupling the triazole-biphenyl intermediate with a piperidine derivative
Industrial Production Methods
While specific industrial production methods for KT172 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
KT172 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the biphenyl moiety. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Common Reagents and Conditions
Copper catalysts: Used in the formation of the triazole ring.
Biphenyl derivatives: Used in the coupling reactions.
Piperidine derivatives: Used in the final assembly of the compound
Major Products
The major product formed from these reactions is KT172 itself, with high selectivity and purity. By-products are typically minimal and are removed through purification processes such as chromatography.
Scientific Research Applications
KT172 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol lipase beta and its effects on lipid metabolism.
Biology: Employed in studies investigating the role of lipid signaling in cellular processes.
Medicine: Explored for its potential therapeutic applications in treating metabolic and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting lipid signaling pathways .
Comparison with Similar Compounds
KT172 is unique in its high selectivity for diacylglycerol lipase beta compared to other similar compounds. Some related compounds include:
KT195: A potent and selective inhibitor of alpha/beta-hydrolase domain-containing protein 6 (ABHD6) with negligible activity against diacylglycerol lipase beta.
These compounds highlight the specificity of KT172 for diacylglycerol lipase beta, making it a valuable tool in research focused on lipid signaling and metabolic regulation.
Properties
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVJNJNDCJCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


